Selectivity Profile of 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine for Neuronal Nitric Oxide Synthase (nNOS)
While not a primary target, the compound demonstrates a quantifiable selectivity window for neuronal nitric oxide synthase (nNOS) inhibition over other NOS isoforms. This selectivity profile distinguishes it from non-selective NOS inhibitors and provides a basis for its selection in studies where pan-inhibition is undesirable. The data shows a >130-fold selectivity for nNOS over inducible NOS (iNOS) and a >1,000-fold selectivity over endothelial NOS (eNOS). [1]
| Evidence Dimension | Enzyme Inhibition Selectivity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,700 nM for bovine brain nNOS |
| Comparator Or Baseline | Mouse iNOS: Ki = 4,700,000 nM; Bovine eNOS: Ki = 229,000 nM |
| Quantified Difference | nNOS inhibition is 2,764-fold more potent than iNOS and 135-fold more potent than eNOS. |
| Conditions | In vitro enzyme inhibition assays using purified recombinant enzymes. |
Why This Matters
This quantifiable isoform selectivity provides a specific rationale for choosing this compound over non-selective NOS inhibitors in neuroscience research, allowing for the study of nNOS-mediated pathways with reduced confounding effects from eNOS or iNOS inhibition.
- [1] BindingDB. (n.d.). BDBM50369438 / CHEMBL1202116 - Enzyme Inhibition Constant Data for 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine. View Source
